4-(3-Chloropropyl)-1-methylimidazole
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Overview
Description
4-(3-Chloropropyl)-1-methylimidazole is a chemical compound with the molecular formula C7H12ClN2 It is a derivative of imidazole, a versatile heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Chlorination of 1-Methylimidazole: The compound can be synthesized by reacting 1-methylimidazole with 3-chloropropyl chloride under suitable reaction conditions, such as elevated temperature and the presence of a catalyst.
N-Alkylation: Another method involves the N-alkylation of 1-methylimidazole with 3-chloropropyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include steps like purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, are employed.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound.
Substitution: Substituted imidazoles with different functional groups.
Scientific Research Applications
4-(3-Chloropropyl)-1-methylimidazole has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to understand the behavior of imidazole derivatives in biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3-Chloropropyl)-1-methylimidazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-(3-Chloropropyl)morpholine: A structurally similar compound with applications in organic synthesis.
1-(3-Chloropropyl)imidazole: Another imidazole derivative with potential biological and industrial uses.
Uniqueness: 4-(3-Chloropropyl)-1-methylimidazole is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C7H11ClN2 |
---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1-methylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-10-5-7(9-6-10)3-2-4-8/h5-6H,2-4H2,1H3 |
InChI Key |
XFAROMRKMUIPDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CCCCl |
Origin of Product |
United States |
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